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Compound of Interest

Compound Name:
2-Amino-3-(dimethylamino)-2-

methylpropanoic acid

CAS No.: 1249298-70-1

Cat. No.: B1464868 Get Quote

Executive Summary
2-Amino-3-(dimethylamino)-2-methylpropanoic acid represents a high-value "unnatural"

amino acid building block that combines two critical properties for therapeutic peptide and

conjugate design:

Conformational Constraint & Stability: The

-methyl group creates steric hindrance that restricts backbone rotation (favoring helical
structures like

-helices) and blocks access to proteolytic enzymes (enhancing plasma half-life).[1][2]

Tunable Cationic Character: The

-dimethylamino group acts as a tertiary amine base (approximate pKa ~9.0–9.5), providing
pH-responsive solubility and potential endosomal escape capabilities ("proton sponge"
effect) without the nucleophilic reactivity of primary amines.[1][2]

This guide provides the rationale, synthesis protocols, and conjugation methodologies to utilize

this molecule as a pharmacokinetic enhancer and solubility tag in peptide therapeutics and

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1464868?utm_src=pdf-interest
https://www.benchchem.com/product/b1464868?utm_src=pdf-body
https://en.wikipedia.org/wiki/%CE%92-Methylamino-L-alanine
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cbr01551
https://en.wikipedia.org/wiki/%CE%92-Methylamino-L-alanine
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cbr01551
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1464868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antibody-Drug Conjugates (ADCs).[1]

Chemical Rationale & Mechanism
Structural Advantages over Standard Residues
Unlike its neurotoxic analog BMAA (

-methylamino-L-alanine), this

-disubstituted derivative is designed for metabolic stability.[1]

Feature Chemical Basis Drug Delivery Benefit

-Methylation

Quaternary

-carbon replaces the acidic

-proton.[1]

Protease Resistance:

Eliminates the primary

abstraction site for many

proteases; sterically blocks the

active site of enzymes like

trypsin/chymotrypsin.[1][2]

Tertiary Amine Side Chain
Dimethylamino group (

).[1][2]

Orthogonal Chemistry: Does

not require protection during

Fmoc-SPPS (unlike Lys/Orn).

[1][2] Acts as a solubilizing

cationic handle at physiological

pH.[1][2]

Steric Bulk
Tetrasubstituted carbon center.

[1][2]

Conformational Locking:

Induces strong helical

propensity, stabilizing bioactive

peptide conformations and

increasing receptor affinity.[1]

[2]

Mechanism of Action: The "Stealth & Charge" Effect
The incorporation of Me₂-Aib into a peptide sequence creates a local "hotspot" of stability.[1]

The
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-methyl group forces the backbone into a rigid conformation, while the dimethylamino group
recruits water molecules, preventing aggregation of hydrophobic payloads.[1]
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Figure 1: Mechanistic contribution of Me₂-Aib to therapeutic peptide performance.[1]

Pre-Conjugation Workup: Protection Strategy
Before use in Solid-Phase Peptide Synthesis (SPPS), the

-amino group must be Fmoc-protected.[1] The side chain tertiary amine remains free as it is
non-nucleophilic under acylation conditions.[1][2]

Protocol A: Fmoc-Protection of Me₂-Aib
Objective: Convert free amino acid to Fmoc-Me₂-Aib-OH.[1] Difficulty: Moderate (Steric

hindrance at

-amine).

Materials:

2-Amino-3-(dimethylamino)-2-methylpropanoic acid (HCl salt).[1]

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester).[1]

Sodium Carbonate (

).[1][2]
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Dioxane/Water (1:1 v/v).[1][2]

Procedure:

Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of the amino acid in 25 mL of 10%

(aq). Ensure pH is >9.0. Add 25 mL Dioxane.[1][2]

Addition: Cool to 0°C. Add 1.1 eq of Fmoc-OSu dropwise dissolved in minimal dioxane.

Reaction: Allow to warm to room temperature (RT) and stir vigorously for 18 hours. Note:

Steric hindrance requires longer reaction times than standard alanine.[1]

Workup:

Evaporate dioxane under reduced pressure.[1][2]

Dilute aqueous residue with water (50 mL) and wash with diethyl ether (

mL) to remove unreacted Fmoc-OSu.[1][2]

Critical Step: Acidify the aqueous phase carefully to pH 2-3 using 1N HCl.[1][2] Do not go

below pH 2 to avoid protonating the Fmoc group or causing cleavage.

Extract the product into Ethyl Acetate (

mL).[1][2]

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate.[1][2]

Validation: Verify via LC-MS (Expected Mass: MW + Fmoc).

Protocol: Solid-Phase Peptide Synthesis (SPPS)
Incorporation
Context: Coupling
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-disubstituted amino acids is notoriously difficult due to extreme steric hindrance.[1] Standard
HBTU/DIEA protocols often fail, leading to deletion sequences.[1][2]

Protocol B: The "Difficult Coupling" Cycle
Applicability: Inserting Fmoc-Me₂-Aib-OH into a growing peptide chain.[1]

Reagents:

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate) or PyAOP.[1]

Base: HOAt (1-Hydroxy-7-azabenzotriazole) + TMP (2,4,6-Trimethylpyridine) or DIEA.[1]

Solvent: DMF (Dimethylformamide).[1][2]

Step-by-Step Methodology:

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min. Deprotect previous

Fmoc group (20% Piperidine/DMF).[1][2]

Activation (Pre-activation is crucial):

Dissolve Fmoc-Me₂-Aib-OH (4.0 eq) and HATU (3.8 eq) in minimal DMF.[1][2]

Add HOAt (4.0 eq) and DIEA (8.0 eq).[1][2]

Allow to activate for 2 minutes (color change to yellow/orange).[1][2]

Coupling:

Add activated mixture to the resin.[1][2]

Microwave Assistance (Recommended): Heat to 75°C for 10 minutes (25W).

Alternative (Manual): Double couple. Shake for 2 hours at RT, drain, and repeat with fresh

reagents for 2 hours.

Capping: Perform an acetylation step (
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/Pyridine) immediately after coupling to terminate any unreacted chains.[1][2]

Subsequent Deprotection:

De-Fmoc using 20% Piperidine/DMF with 0.1M DBU (1,8-Diazabicyclo[5.4.0]undec-7-

ene).[1] Note: Steric bulk makes Fmoc removal slower; DBU accelerates this.[2]

Troubleshooting Table:

Issue Cause Solution

Incomplete Coupling
Steric clash at

-carbon.[1]

Switch to PyAOP/HOAt;

Increase temp to 90°C

(Microwave).

Racemization Over-activation.[1][2]
Use TMP (collidine) instead of

DIEA as the base.[1][2]

Poor Solubility
Zwitterionic nature of side

chain.[1][2]

Use NMP (N-methyl-2-

pyrrolidone) instead of DMF.[1]

Protocol: Synthesis of a pH-Responsive Linker
Application: Creating a drug-linker construct where Me₂-Aib serves as a solubility enhancer and

pH-sensor for an ADC payload.

Workflow:

Loading: Load Fmoc-Me₂-Aib-OH onto 2-Chlorotrityl Chloride resin (for C-terminal acid

retention).

Elongation: Couple a cleavable linker (e.g., Val-Cit-PAB) to the N-terminus.[1][2]

Cleavage: Cleave from resin using 1% TFA/DCM (mild acid) to retain side chain protecting

groups on the linker (if any), though Me₂-Aib side chain is free.[1][2]

Note: The dimethylamino group will be protonated.[1][2]
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Conjugation: React the free C-terminus of the Linker-Me₂-Aib construct with the amine of a

cytotoxic payload (e.g., MMAE) using COMU/DIEA.[1]

Start: Fmoc-Me2-Aib-OH

1. Resin Loading
(2-CTC Resin)

2. Fmoc Removal
(20% Piperidine)

3. Linker Coupling
(Val-Cit-PAB + HATU)

Steric Challenge

4. Mild Cleavage
(1% TFA/DCM)

5. Payload Conjugation
(Amide Bond Formation)

Final: Soluble Drug-Linker

Click to download full resolution via product page
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Figure 2: Workflow for integrating Me₂-Aib into a Drug-Linker construct.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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